Phenyl Migration vs. Ring Contraction
Upon irradiation, 4,4-diphenylcyclohexenone (the core structure) exclusively undergoes a phenyl migration to yield 5,6-diphenylbicyclo[3.1.0]hexan-2-ones. This contrasts sharply with the established behavior of 4-alkyl-substituted cyclohexenones, which preferentially undergo C-4 ring contraction [1].
| Evidence Dimension | Primary Photochemical Reaction Pathway |
|---|---|
| Target Compound Data | Phenyl migration leading to stereoisomeric 5,6-diphenylbicyclo[3.1.0]hexan-2-ones |
| Comparator Or Baseline | 4-alkyl-substituted cyclohexenones undergo C-4 ring contraction |
| Quantified Difference | Exclusive pathway switch from ring contraction to phenyl migration |
| Conditions | Irradiation in ethanol or benzene [1] |
Why This Matters
This compound provides a unique, predictable photochemical tool for synthesizing bicyclo[3.1.0]hexane scaffolds, which are not accessible via alkyl-substituted analogs.
- [1] Zimmerman, H. E., & Swenton, J. S. (1964). Mechanistic and Exploratory Organic Photochemistry. IX. Phenyl Migration in the Irradiation of 4,4-Diphenylcyclohexenone. Journal of the American Chemical Society, 86(7), 1436-1445. View Source
